![molecular formula C18H23NO3S2 B6561912 5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide CAS No. 1091050-62-2](/img/structure/B6561912.png)
5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is substituted with an ethyl group, a sulfonamide group, and a phenyloxan-4-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base.
Attachment of the Phenyloxan-4-ylmethyl Group: This step involves the reaction of the thiophene sulfonamide with a phenyloxan-4-ylmethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a corrosion inhibitor and is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) pathway.
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a sulfonamide group, and a phenyloxan-4-ylmethyl group on the thiophene ring makes it a versatile compound with diverse applications in various fields .
Biological Activity
5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and apoptosis induction. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
Research indicates that compounds containing the thiophene sulfonamide core can inhibit anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, which are often overexpressed in tumor cells. By disrupting these proteins' functions, such compounds can promote apoptosis in cancer cells.
Antitumor Properties
Recent studies have highlighted that derivatives of thiophene sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a similar structural framework have shown sub-micromolar binding affinities to Mcl-1 (Ki = 0.3–0.4 μM) and Bcl-2 (Ki ≈ 1 μM), demonstrating their potential as effective apoptosis inducers in tumor cells .
Case Studies
- In vitro Studies : A study involving several thiophene sulfonamide derivatives demonstrated their ability to induce apoptosis in HL-60 leukemia cells through mitochondrial pathways. The IC50 values for these compounds were reported to be less than 10 μM, indicating potent cytotoxicity .
- Structure-Based Design : The development of this compound was guided by structure-based virtual screening, which identified its potential as a lead compound for further optimization .
Efficacy and Optimization
The biological activity of this compound can be enhanced through chemical modifications aimed at improving its binding affinity and selectivity towards target proteins involved in apoptosis regulation.
Data Table: Biological Activity Overview
Activity | Description | IC50 (μM) | Target Protein |
---|---|---|---|
Cytotoxicity | Induces apoptosis in HL-60 leukemia cells | <10 | Bcl-xL, Mcl-1 |
Binding Affinity | Sub-micromolar affinity for Mcl-1 | 0.3 - 0.4 | Mcl-1 |
Selectivity | Potential selective inhibitor of anti-apoptotic proteins | N/A | Bcl-2 |
Properties
IUPAC Name |
5-ethyl-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-2-16-8-9-17(23-16)24(20,21)19-14-18(10-12-22-13-11-18)15-6-4-3-5-7-15/h3-9,19H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCOWNBSZMPNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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